3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S713202
CAS No.
33050-38-3
M.F
C5H2Cl2N4
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal chemists aiming to rapidly diversify triazolopyridazine cores face yield losses and functional group incompatibility when building the triazole ring from non-fused precursors. 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine eliminates this bottleneck.

  • Orthogonal reactivity: C-6 chlorine undergoes mild SNAr while C-3 remains intact for late-stage Suzuki-Miyaura cross-coupling.
  • Enables parallel synthesis of bis-substituted libraries with 30-50% higher overall yield vs. cyclization approaches.
  • Pre-fused scaffold with high metabolic stability; trusted in kinase inhibitor and Rev-Erb agonist programs.

Assured quality, consistent batch-to-batch purity, and immediate dispatch from stock.

CAS Number

33050-38-3

Product Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H2Cl2N4

Molecular Weight

189 g/mol

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H

InChI Key

YHVQNULRPMZYEO-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

The exact mass of the compound 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,6-Dichloro-1,2,4-triazolo[4,3-b]pyridazine, 3,6-Dichloro-s-triazolo[4,3-b]pyridazine, 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine

Purity

≥98%

Package Size

1 g, 5 g, 10 g

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3) is a highly versatile, bifunctional fused bicyclic building block widely utilized in medicinal chemistry and agrochemical synthesis. Its core procurement value lies in the differential electronic environments of its two chlorine atoms. The highly electron-deficient pyridazine ring activates the C-6 chlorine for facile nucleophilic aromatic substitution (SNAr) under mild conditions, while the C-3 chlorine on the triazole ring remains intact for subsequent, orthogonal functionalization via cross-coupling (e.g., Suzuki-Miyaura) or harsher nucleophilic displacement[1]. This regioselective bifunctionality makes it a highly effective scaffold for the rapid, modular synthesis of bis-substituted triazolopyridazine libraries, including kinase inhibitors, Rev-Erb agonists, and anti-parasitic agents[2].

Procurement Fit

Synthetic Workflow Nucleophilic aromatic substitution (SNAr) at 3- and 6-positions
Scaffold Role Privileged triazolopyridazine core for kinase inhibitor research
Library Context Supports microwave-assisted analog library construction

Substituting 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine with a mono-chloro analog, such as 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, fundamentally restricts the synthetic workflow by eliminating the secondary C-3 functionalization vector, limiting the scaffold to a single point of diversification [1]. Conversely, attempting to build the system from the non-fused precursor 3,6-dichloropyridazine requires downstream cyclization steps to form the triazole ring. These cyclization protocols often involve harsh reagents (e.g., refluxing hydrazine followed by orthoesters) that are incompatible with sensitive functional groups introduced earlier, leading to a 30-50% drop in overall yield and increased impurity profiles[2]. Procurement of the pre-fused, dichloro scaffold is therefore essential for multi-vector SAR campaigns requiring high functional group tolerance.

Substitution Risk

Target Scaffold
3,6-Dichloropyridazine
Lacks the fused triazole ring; may not replicate SNAr directionality or kinase-target interactions
3,6-Dichloro substitution
Other halogenated triazolopyridazines
Substitution pattern shift may alter electrophilic landscape and derivative activity profiles
Saturated analog (7,8-dihydro)
Unsaturated triazolopyridazine core
Core saturation may reduce potency while altering hERG endpoint profile; context-dependent trade-off

Regioselective SNAr Yield and Efficiency

When subjected to nucleophilic aromatic substitution with secondary amines (e.g., Boc-piperazine), 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine demonstrates excellent regioselectivity, yielding the 6-substituted-3-chloro intermediate at approximately 73-88% yield under mild conditions (DMF/DIEA, room temperature to mild heating) [1]. In contrast, starting from 3,6-dichloropyridazine requires a subsequent, harsh cyclization step to form the triazole, which typically reduces the overall two-step yield to below 50% [2].

Evidence DimensionYield of 6-substituted fused intermediate
Target Compound Data73-88% yield (direct SNAr at C-6)
Comparator Or Baseline3,6-Dichloropyridazine (requires SNAr + subsequent cyclization, <50% overall yield)
Quantified Difference>20-30% absolute yield improvement
ConditionsSNAr with Boc-piperazine in DMF/DIEA

High regioselectivity and yield at the C-6 position allow for reproducible, scalable synthesis of advanced intermediates without complex isomer separation.

Synthesis Efficiency
Method context
Expedient MAOS protocol reported
Vs. traditional thermal methods for triazolopyridazine syntheses
Supports accelerated library synthesis workflow
Exact time reduction not quantified for the 3,6-dichloro derivative

Orthogonal Cross-Coupling Capability (Bifunctionality)

Following initial C-6 substitution, the retained C-3 chlorine on 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine serves as an active handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups [1]. Mono-chloro comparators like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine completely lack this secondary reaction site, restricting the compound to a single vector of modification [2].

Evidence DimensionAvailable vectors for late-stage diversification
Target Compound Data2 orthogonal vectors (C-6 SNAr, C-3 cross-coupling)
Comparator Or Baseline6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1 vector)
Quantified Difference100% increase in diversification sites
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

Enables the rapid generation of bis-substituted libraries for Structure-Activity Relationship (SAR) profiling from a single procured starting material.

Antiproliferative SAR
Class-level
IC50 = 1.5 µM (MV4-11)
3,6-disubstituted derivative 8l; most other derivatives showed no significant activity
Supports cell-model endpoint review for 3,6-substituted analogs
3,6-dichloro compound is a precursor, not directly tested

Reduction in Linear Synthetic Steps

Procuring the pre-fused 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold reduces the linear synthetic sequence required to reach bis-substituted analogs. Utilizing this compound allows a direct 2-step diversification (SNAr + coupling) [1]. In contrast, building the core from 3,6-dichloropyridazine requires at least 4 steps (SNAr, hydrazine substitution, cyclization, and coupling), doubling the labor and solvent waste per analog [2].

Evidence DimensionLinear synthetic steps to bis-substituted product
Target Compound Data2 steps (from pre-fused core)
Comparator Or Baseline3,6-Dichloropyridazine (4 steps)
Quantified Difference50% reduction in synthetic steps
ConditionsStandard medicinal chemistry library synthesis

Halving the number of synthetic steps significantly lowers solvent consumption, labor time, and scale-up costs in industrial drug discovery campaigns.

Kinase Selectivity
Class-level
Reported highly selective for LRRK2 and Pim-1 kinases
Triazolopyridazine-derived inhibitors; specific assay details limited
Isoform-selectivity assay context for scaffold evaluation
Data to verify for the 3,6-dichloro intermediate specifically
Anti-Cryptosporidium SAR
Head-to-head
EC50 = 1.2 µM; 7-fold less potent than SLU-2633
hERG inhibition reduced 2-fold at 10 µM vs. parent; improved LipE
Supports hERG liability endpoint review during scaffold optimization
Saturated analog data; core unsaturation impacts potency-endpoint trade-off
Vendor Purity
Data to verify
≥95% minimum purity
Consistent across multiple suppliers; CoA with NMR, HPLC, GC available
Specification review recommended for batch-level procurement
Source-specific review; independent verification advised
Core Comparison
Head-to-head
Triazolopyridazine vs. pyridazine core
Fused triazole introduces additional functionalization sites and altered electronic profile
Enables distinct chemical space exploration for kinase-target interactions
3,6-dichloropyridazine is a precursor, not a direct substitute

Medicinal Chemistry SAR Library Synthesis

Due to its high regioselectivity and dual functionalization vectors, this compound is a highly effective starting material for generating large libraries of bis-substituted triazolopyridazines. It is heavily utilized in the discovery of kinase inhibitors and Rev-Erb agonists where precise tuning of both the C-3 and C-6 substituents is required to optimize target affinity and pharmacokinetic properties[1].

Agrochemical Active Ingredient Development

The fused triazolopyridazine core provides metabolic stability and distinct hydrogen-bonding profiles. The 3,6-dichloro scaffold allows agrochemical researchers to rapidly append different lipophilic or polar groups via sequential SNAr and cross-coupling, accelerating the development of novel fungicides and herbicides [2].

Late-Stage Functionalization Probes

Because the C-3 chlorine remains intact during mild C-6 substitutions, it serves as a reliable handle for late-stage functionalization. After establishing the primary pharmacophore at C-6, the C-3 position can be leveraged to attach fluorophores, pull-down tags, or solubilizing groups via palladium-catalyzed coupling without disrupting the rest of the molecule [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Scaffold electrophilic reactivity at 3- and 6-positions
Isoform selectivity assay review
Cancer cell-model compound synthesis
3,6-disubstitution versatility for SAR exploration
Cell-model endpoint review
Anti-parasitic lead scaffold research
Core scaffold saturation vs. unsaturation profile
hERG liability endpoint context
Heterocyclic library construction
MAOS protocol compatibility
Reaction efficiency and throughput review

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine

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